molecular formula C13H10Cl3N B14140063 3,5-dichloro-N-(4-chlorobenzyl)aniline CAS No. 356532-16-6

3,5-dichloro-N-(4-chlorobenzyl)aniline

Cat. No.: B14140063
CAS No.: 356532-16-6
M. Wt: 286.6 g/mol
InChI Key: RDZTVDLNZXRDQH-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4-chlorobenzyl)aniline is an organic compound that belongs to the class of dichlorobenzamides It is characterized by the presence of three chlorine atoms attached to the benzene rings and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-chlorobenzyl)aniline typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like N,N-dimethylformamide. The reaction mixture is heated to around 60°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-chlorobenzyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

3,5-dichloro-N-(4-chlorobenzyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-chlorobenzyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

3,5-dichloro-N-(4-chlorobenzyl)aniline is unique due to its specific substitution pattern and the presence of the benzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

356532-16-6

Molecular Formula

C13H10Cl3N

Molecular Weight

286.6 g/mol

IUPAC Name

3,5-dichloro-N-[(4-chlorophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl3N/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7,17H,8H2

InChI Key

RDZTVDLNZXRDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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